(6-(Trifluoromethyl)morpholin-2-yl)methanol

Lipophilicity Drug design Physicochemical profiling

(6-(Trifluoromethyl)morpholin-2-yl)methanol (CAS 2287332-16-3) is a fluorinated morpholine derivative bearing a trifluoromethyl group at the 6‑position and a hydroxymethyl group at the 2‑position. The compound has a molecular formula of C₆H₁₀F₃NO₂ and a molecular weight of 185.14 g mol⁻¹.

Molecular Formula C6H10F3NO2
Molecular Weight 185.146
CAS No. 2287332-16-3
Cat. No. B2769668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethyl)morpholin-2-yl)methanol
CAS2287332-16-3
Molecular FormulaC6H10F3NO2
Molecular Weight185.146
Structural Identifiers
SMILESC1C(OC(CN1)C(F)(F)F)CO
InChIInChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2
InChIKeyZBHWZKGOGDZROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-(Trifluoromethyl)morpholin-2-yl)methanol (CAS 2287332-16-3) – Structure, Purity, and Physicochemical Profile for Procurement Decisions


(6-(Trifluoromethyl)morpholin-2-yl)methanol (CAS 2287332-16-3) is a fluorinated morpholine derivative bearing a trifluoromethyl group at the 6‑position and a hydroxymethyl group at the 2‑position. The compound has a molecular formula of C₆H₁₀F₃NO₂ and a molecular weight of 185.14 g mol⁻¹ . It is supplied as a research‑grade building block with a typical purity of 98 % and key computed physicochemical parameters, including a topological polar surface area (TPSA) of 41.49 Ų and a predicted LogP of −0.102 . The presence of the strong electron‑withdrawing trifluoromethyl substituent significantly modulates the basicity and lipophilicity of the morpholine ring, distinguishing it from non‑fluorinated or differently substituted morpholine analogs [1].

Why Generic Morpholine Analogs Cannot Replace (6-(Trifluoromethyl)morpholin-2-yl)methanol in Drug Discovery Programs


Morpholine‑based building blocks are widely used in medicinal chemistry, but the simple replacement of (6‑(trifluoromethyl)morpholin‑2‑yl)methanol with a non‑fluorinated morpholine analog (e.g., morpholin‑2‑ylmethanol) or with a trifluoromethylmorpholine lacking the hydroxymethyl handle leads to substantial changes in both physicochemical and pharmacological profiles. The trifluoromethyl group at the 6‑position lowers the pKa of the morpholine nitrogen by approximately 1–2 units and increases lipophilicity (ΔLogP ≈ +1), directly affecting membrane permeability, solubility, and target binding [1]. Simultaneously, the hydroxymethyl group provides a synthetic handle for further derivatization that is absent in simple 2‑trifluoromethylmorpholine. These synergistic effects mean that in‑class analogs cannot be interchanged without altering lead‑optimization trajectories, as demonstrated by the comprehensive characterization of isomeric trifluoromethylmorpholines [1].

Quantitative Differentiation Evidence for (6-(Trifluoromethyl)morpholin-2-yl)methanol vs. Closest Analogs


Lipophilicity Shift: LogP Comparison of Target Compound vs. Non‑Fluorinated Morpholin-2-ylmethanol

The introduction of the trifluoromethyl group at the 6‑position increases the predicted LogP by approximately 1 unit relative to the non‑fluorinated parent morpholin-2-ylmethanol. (6‑(Trifluoromethyl)morpholin‑2‑yl)methanol has a predicted LogP of −0.102 , whereas morpholin‑2‑ylmethanol has a reported LogP of −1.096 [1]. This difference in lipophilicity can influence membrane permeability and off‑target binding.

Lipophilicity Drug design Physicochemical profiling

Amine Basicity Modulation: pKa Depression by the 6‑CF₃ Substituent

The electron‑withdrawing trifluoromethyl group lowers the basicity of the morpholine nitrogen. Published studies on isomeric 2‑ and 3‑trifluoromethylmorpholines demonstrate that the CF₃ substituent reduces the pKa of the conjugate acid by approximately 1–2 units compared to unsubstituted morpholine [1]. A predicted pKa of 7.46 ± 0.40 has been reported for 2‑(trifluoromethyl)morpholine , whereas morpholine has a measured pKa of ~8.3 [REFS-1,3]. Although no experimental pKa is available for the title compound, the same CF₃‑induced basicity depression is expected, and the additional hydroxymethyl group may further affect the amine pKa through inductive and hydrogen‑bonding effects.

Basicity pKa Drug-likeness

Hydrogen‑Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA)

The target compound possesses two hydrogen‑bond donors (amine NH and hydroxyl OH) and three hydrogen‑bond acceptors (morpholine oxygen, hydroxyl oxygen, and fluorine atoms of the CF₃ group), with a computed TPSA of 41.49 Ų . In comparison, morpholin‑2‑ylmethanol has the same formal HBD/HBA count and TPSA [1], but the CF₃ group introduces additional polarized fluorine atoms that can participate in unique multipolar interactions with protein targets, a feature absent in the non‑fluorinated analog.

Hydrogen bonding TPSA Drug-likeness

Stereochemical Versatility: Access to Enantiopure Forms for Structure–Activity Relationship (SAR) Studies

The morpholine ring of the title compound contains two stereogenic centers (C2 and C6). While the product CAS 2287332‑16‑3 is provided as a racemate or unspecified stereoisomer, the corresponding enantiomerically pure analogs—((2S,6S)‑6‑(trifluoromethyl)morpholin‑2‑yl)methanol (CAS 2366180‑07‑4) and ((2S,6R)‑6‑(trifluoromethyl)morpholin‑2‑yl)methanol (CAS 2366180‑11‑0)—are commercially available . This allows medicinal chemists to probe the impact of absolute configuration on target binding and pharmacokinetics without altering the molecular formula or the CF₃/hydroxymethyl pharmacophore combination [1]. Non‑fluorinated morpholin‑2‑ylmethanol analogs lack this stereochemical complexity at the 6‑position.

Stereochemistry SAR Medicinal chemistry

High‑Value Application Scenarios for (6-(Trifluoromethyl)morpholin-2-yl)methanol Based on Quantitative Differentiation Data


Medicinal Chemistry: Fine‑Tuning Lipophilicity and Basicity in CNS and Oncology Lead Series

Programs targeting CNS or oncology indications often require precise control over LogP and pKa to balance blood–brain barrier penetration, solubility, and off‑target activity. The ~1‑unit LogP increase and pKa reduction of ~1–2 units relative to non‑fluorinated morpholine analogs make (6‑(trifluoromethyl)morpholin‑2‑yl)methanol a privileged fragment for scaffold‑hopping and property‑based optimization [REFS-1,2].

Kinase Inhibitor and Targeted Protein Degrader (PROTAC) Linker Design

The hydroxymethyl group serves as a versatile attachment point for linkers in PROTACs or for introducing solubilizing groups in kinase inhibitors. The CF₃ group concurrently enhances metabolic stability and modulates binding interactions. Structural evidence from publications on trifluoromethylmorpholine building blocks supports its use in constructing kinase‑focused compound libraries [1].

Enantioselective SAR and Chiral Switch Studies

Because both racemic and enantiopure forms are commercially available, researchers can perform chiral‑switch experiments to evaluate the contribution of each stereoisomer to potency, selectivity, and ADME. This is particularly valuable when the morpholine ring forms part of a constrained pharmacophore where stereochemistry critically influences binding .

19F NMR Probe Development for Protein‑Ligand Interaction Studies

The trifluoromethyl group provides a sensitive ¹⁹F NMR handle for studying protein–ligand interactions, conformational dynamics, and binding kinetics. The presence of the hydroxymethyl group allows further functionalization without disturbing the ¹⁹F probe, making the compound a useful starting material for biophysical assay development [1].

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